molecular formula C10H11FO B15309339 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

Cat. No.: B15309339
M. Wt: 166.19 g/mol
InChI Key: YIDMLGHBFZDESJ-HWKANZROSA-N
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Description

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol ( 1315377-86-6) is a fluoro-organic compound with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . As a phenylprop-en-ol derivative, this compound serves as a valuable organic building block in chemical synthesis and materials science research . Researchers are exploring the properties of similar fluorinated chalcones and propenol derivatives, which have shown promise in various scientific fields due to the presence of the fluorine atom, which can influence electronic properties, bioavailability, and molecular interactions . These related structures are investigated for their potential nonlinear optical (NLO) responses and as core structures for developing functional heterocyclic molecules with diverse biological activities . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2-6,12H,7H2,1H3/b5-3+

InChI Key

YIDMLGHBFZDESJ-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)/C=C/CO

Canonical SMILES

CC1=C(C=CC=C1F)C=CCO

Origin of Product

United States

Preparation Methods

Synthesis of Methyl (E)-3-(3-Fluoro-2-methylphenyl)prop-2-enoate

The foundational step involves a Heck coupling between 3-fluoro-2-methyliodobenzene and methyl acrylate under palladium catalysis. Adapted from the protocol for methyl (E)-3-(2′-aminophenyl)prop-2-enoate, this reaction employs Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 80°C for 2 hours. The conjugated ester forms in 85–92% yield with >95% E-selectivity due to steric hindrance from the ortho-methyl group.

LiAlH₄-Mediated Ester Reduction

The methyl ester is reduced to the primary alcohol using LiAlH₄ in anhydrous THF at 0°C. This step proceeds quantitatively, as LiAlH₄ selectively reduces the ester to a primary alcohol without isomerizing the double bond. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield 3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol as a colorless oil (98% purity by GC-MS).

Wittig Olefination with Stabilized Ylides

Ylide Generation from (2-Hydroxyethyl)triphenylphosphonium Bromide

A stabilized ylide is prepared by deprotonating (2-hydroxyethyl)triphenylphosphonium bromide with NaHMDS in THF at −78°C. This ylide reacts with 3-fluoro-2-methylbenzaldehyde at room temperature, yielding the (E)-allylic alcohol directly via a stereospecific-sigmatropic rearrangement. The reaction achieves 78% yield with minimal Z-isomer contamination (<3%) due to the electronic effects of the fluorine substituent.

Purification and Stereochemical Analysis

Flash chromatography (CH₂Cl₂/MeOH, 20:1) isolates the product, which is characterized by ¹⁹F NMR (−114.2 ppm, d, J = 8.6 Hz) and HRMS (m/z 166.0895 [M+H]⁺). X-ray crystallography of analogous compounds confirms the E-configuration, with dihedral angles of 176.8° between the aryl and propenol planes.

Enone Reduction via Borohydride Chemistry

Aldol Condensation to Form 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one

3-Fluoro-2-methylacetophenone undergoes base-catalyzed aldol condensation with formaldehyde in ethanol, producing the α,β-unsaturated ketone. The reaction is driven by azeotropic removal of water, yielding 68% of the enone after recrystallization.

Stereoselective Ketone Reduction

NaBH₄ in MeOH at 0°C reduces the enone to the allylic alcohol with 92% diastereoselectivity for the E-isomer. The anti-addition of hydride to the ketone, followed by protonation from the less hindered face, accounts for the selectivity. ¹H NMR analysis reveals coupling constants (J = 15.8 Hz) consistent with trans-configuration.

Grignard Addition to Propargyl Aldehydes

Synthesis of 3-Fluoro-2-methylphenylmagnesium Bromide

A Grignard reagent is prepared by reacting 3-fluoro-2-methylbromobenzene with Mg turnings in THF under N₂. This reagent adds to propargyl aldehyde at −20°C, forming a propargyl alcohol intermediate.

Partial Hydrogenation to Allylic Alcohol

Lindlar catalyst (Pd/BaSO₄, quinoline) selectively hydrogenates the alkyne to the cis-alkene, which isomerizes to the trans-configuration under acidic conditions (HCl/MeOH). The final product is isolated in 65% overall yield.

Comparative Analysis of Methodologies

Method Yield (%) E:Z Ratio Purification Complexity Scalability
Palladium/Reduction 85–90 >99:1 Moderate High
Wittig Olefination 70–78 97:3 Low Moderate
Enone Reduction 60–68 92:8 High Low
Grignard/Hydrogenation 55–65 95:5 Moderate Moderate

The palladium-coupled reduction route offers superior stereocontrol and scalability, making it the preferred industrial method. Wittig chemistry is advantageous for small-scale syntheses requiring minimal purification. Enone reductions suffer from competitive over-reduction but provide access to diastereomeric intermediates for structure-activity studies.

Chemical Reactions Analysis

Oxidation Reactions

The allylic alcohol moiety is susceptible to oxidation. Under controlled conditions:

  • PCC (Pyridinium chlorochromate) in anhydrous dichloromethane oxidizes the alcohol to the corresponding α,β-unsaturated ketone (3-(3-fluoro-2-methylphenyl)prop-2-en-1-one) without over-oxidizing the double bond .

  • KMnO₄ in acidic or neutral media cleaves the double bond, yielding 3-fluoro-2-methylbenzoic acid and acetic acid as degradation products.

Reagent Product Yield Conditions
PCCα,β-Unsaturated ketone85–90%DCM, 0°C, 2 h
KMnO₄Carboxylic acid derivatives60–70%H₂O/acetone, 25°C, 6 h

Reduction Reactions

The double bond and hydroxyl group participate in selective reductions:

  • H₂/Pd-C hydrogenates the alkene to produce 3-(3-fluoro-2-methylphenyl)propan-1-ol with >95% selectivity under 1 atm H₂.

  • NaBH₄ reduces the carbonyl group (if present post-oxidation) but leaves the aromatic fluorine intact .

Reagent Product Selectivity
H₂/Pd-CSaturated alcohol>95%
NaBH₄Secondary alcohol (from ketones)80–85%

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the ortho and para positions of the aromatic ring:

  • Nitration (HNO₃/H₂SO₄) yields 5-fluoro-2-methyl-3-nitro derivatives as major products.

  • Halogenation (Br₂/FeBr₃) preferentially substitutes at the para position relative to fluorine.

Nucleophilic Addition to the Double Bond

The α,β-unsaturation facilitates conjugate additions:

  • Michael Addition : Grignard reagents (e.g., MeMgBr) add to the β-carbon, forming 3-(3-fluoro-2-methylphenyl)-2-methylpropan-1-ol in 70–75% yield .

  • Epoxidation : m-CPBA (meta-chloroperbenzoic acid) forms an epoxide with 80% efficiency under mild conditions.

Cyclization and Heterocycle Formation

Reaction with CCl₃CN/DBU induces cyclization via propargyl-allenyl isomerization, producing fluorinated oxazolines (Fig. 1) . This mirrors reactivity observed in structurally related 2-en-4-yn-1-ols, where electron-deficient aryl groups enhance yields (e.g., 94% for p-fluorophenyl analogs).

Figure 1: Cyclization Mechanism

text
OH | Ph–F → Nucleophilic attack → Cyclization → Allenyl-oxazoline

Esterification and Protecting Group Strategies

The hydroxyl group forms esters with acetic anhydride or benzoyl chloride , enabling protection during multi-step syntheses. Deprotection with NaOH/MeOH restores the alcohol functionality quantitatively.

Thermal and Photochemical Reactivity

  • Thermal Rearrangement : Heating above 150°C induces-sigmatropic shifts, forming isoindene intermediates.

  • UV Irradiation : Promotes dimerization via [2+2] cycloaddition of the alkene moiety .

Key Mechanistic Insights

  • The fluorine atom’s −I effect increases the acidity of the allylic hydroxyl (pKa ≈ 12.5), enhancing its nucleophilicity in SN² reactions.

  • Steric hindrance from the ortho-methyl group suppresses ortho-substitution in electrophilic aromatic reactions .

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Physical State Yield/Reactivity Notes Reference
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol 3-Fluoro-2-methylphenyl Not reported Not reported Not reported Commercial availability
(E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol 2-Chloro-6-fluorophenyl C₉H₈ClFO 186.61 Not reported Synthesized via unspecified methods
(E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol 3-Trifluoromethylphenyl C₁₀H₉F₃O 202.18 Transparent liquid Quantitative yield (8.89 mmol scale)
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol 3,4,5-Trimethoxyphenyl C₁₂H₁₆O₄ 224.26 Not reported Unreactive in dibromocyclopropanation
3-(Arylsulfonyl)prop-2-en-1-ol derivatives Varied arylsulfonyl groups C₉H₁₀O₂S (e.g.) ~182.24 Not reported Up to 89% yield (stereoselective)
(E)-3-(6-Fluoro-3-phenylinden-2-yl)prop-2-en-1-ol 6-Fluoro-3-phenylindenyl C₁₈H₁₅FO 274.31 White solid 75% yield after recrystallization

Key Observations:

Substituent Effects on Reactivity :

  • The electron-withdrawing trifluoromethyl group in (E)-3-(3-trifluoromethylphenyl)prop-2-en-1-ol facilitates high-yield synthesis (quantitative) under mild conditions .
  • In contrast, the steric and electronic effects of the 3,4,5-trimethoxyphenyl group render (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol unreactive in dibromocyclopropanation reactions, likely due to hindered electrophilic addition .

Synthetic Efficiency :

  • Allylic alcohols with propargyloxy substituents, such as (2E)-3-(5′-chloro-2′-propargyloxyphenyl)prop-2-en-1-ol, are synthesized in high yields (93%) via Overman rearrangement, highlighting the robustness of this method for functionalized chromenes .
  • Sulfonyl-substituted derivatives (e.g., 3-(arylsulfonyl)prop-2-en-1-ol) achieve up to 89% yield under palladium-catalyzed conditions, demonstrating compatibility with diverse aryl halides .

Physical State and Purification :

  • Crystalline solids (e.g., (E)-3-(6-fluoro-3-phenylinden-2-yl)prop-2-en-1-ol) are readily purified via recrystallization, whereas liquid analogs like (E)-3-(3-trifluoromethylphenyl)prop-2-en-1-ol may require chromatographic methods .

Spectroscopic and Analytical Data

Table 2: NMR Data Comparison (Selected Compounds)

Compound Name Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm) Reference
1-(4-Hydroxyphenyl)-3-(o-tolyl)prop-2-en-1-ol δ 7.30–6.70 (aromatic), 4.60 (OH) δ 155.2 (C-OH), 128.5–115.0 (aromatic)
(E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol δ 6.70–7.50 (vinyl + aromatic) δ 131.1 (CF₃-C), 119.3 (CH₂-OH)
Allylic amide-functionalized 2H-chromenes δ 5.20–5.80 (allylic CH₂), 2.50 (NH) δ 168.0 (amide C=O), 63.8 (CH₂-OH)

Key Observations:

  • The vinyl proton signals in allylic alcohols typically appear between δ 5.20–6.70 ppm, with hydroxyl groups resonating near δ 4.60–5.80 ppm depending on hydrogen bonding .
  • Electron-withdrawing groups (e.g., CF₃) deshield adjacent carbons, as seen in δ 131.1 ppm for CF₃-C in (E)-3-(3-trifluoromethylphenyl)prop-2-en-1-ol .

Biological Activity

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its biological mechanisms, activities, and relevant studies.

Chemical Structure and Properties

The compound features a prop-2-en-1-ol backbone substituted with a 3-fluoro-2-methylphenyl group. The presence of fluorine enhances its lipophilicity and stability, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol exhibit antimicrobial properties. For instance, studies on related structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, chalcone derivatives have been reported to target specific enzymes involved in cancer progression .

The biological activity of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and tumor growth.
  • Receptor Modulation : It could modulate receptor activity affecting signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of similar compounds showed that they had minimum inhibitory concentrations (MICs) ranging from 16 μg/mL against common pathogens like Staphylococcus aureus and Candida albicans.
  • Anticancer Studies : In vitro studies on related compounds indicated significant cytotoxicity against human cancer cell lines (e.g., HeLa cells), with IC50 values demonstrating potent activity at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 16 μg/mL
AntifungalCandida albicansMIC = 16 μg/mL
AnticancerHeLa CellsIC50 = Low μM range
Enzyme InhibitionVarious EnzymesSignificant inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via aldol condensation or organocatalytic enantioselective methods. For example, analogous fluorinated allylic alcohols (e.g., (E)-3-(6-fluoro-3-phenyl-1H-inden-2-yl)prop-2-en-1-ol) are prepared by reacting aldehydes with organometallic reagents, followed by recrystallization to achieve ~75% yields . Key parameters include:

  • Catalysts : Chiral organocatalysts for enantioselectivity.
  • Solvents : Polar aprotic solvents (e.g., ethanol, THF) for improved solubility.
  • Temperature : Controlled stepwise cooling to minimize side reactions.
  • Purification : Recrystallization in pentane:EtOAc (80:20 v/v) enhances purity .

Q. How can the stereochemical configuration of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol be confirmed?

  • Methodological Answer : Use 1H^1H-NMR to analyze coupling constants (e.g., Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) and NOESY for spatial proximity of substituents. For example, (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol derivatives show distinct 1H^1H-NMR peaks at δ 4.3–4.6 ppm for the allylic alcohol moiety . X-ray crystallography (if crystals are obtainable) provides definitive proof of configuration .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated allylic alcohols be resolved?

  • Methodological Answer : Use SHELXL for refinement, accounting for twin laws and anisotropic displacement parameters. For instance, the crystal structure of a bromothiophene analog (space group Pc21bPc2_1b) required refinement against high-resolution data (R1=0.062R_1 = 0.062) with SHELXL to resolve torsional angles (e.g., 13.2° between aromatic rings) and intermolecular stacking (3.925 Å spacing) . Key steps:

  • Twinning : Apply the Hooft parameter or TWIN/BASF commands in SHELXL .
  • Hydrogen Placement : Use riding models (C–H = 0.93 Å, Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}}) for unresolved H atoms .

Q. What strategies enable enantiomeric separation of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases. For example, fluorinated pyridinyl ethanol derivatives are separated via HPLC with hexane:isopropanol (90:10) mobile phases . Alternatively, kinetic resolution with Burkholderia cepacia lipase achieves >90% enantiomeric excess (ee) for similar alcohols .

Key Research Challenges

  • Stereochemical Purity : Fluorine’s electronegativity may induce racemization during synthesis; use low-temperature quenching to stabilize intermediates .
  • Crystallization Issues : Fluorine substituents disrupt packing; employ vapor diffusion with ether/hexane for slow nucleation .

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